(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
Overview
Description
“(1R,3R)-3-Aminocyclopentane-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . It is a building block used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride” includes a cyclopentane ring, which is a five-membered carbon ring. Attached to this ring is an amino group (-NH2) and a carboxylic acid group (-COOH). The presence of these functional groups can influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
“this compound” is an off-white solid . It has a molecular weight of 165.62 . The compound should be stored at 0-8 °C .Scientific Research Applications
Stereochemistry and Synthesis
- Analogue of GABA : All four stereoisomers of 3-aminocyclopentanecarboxylic acid have been prepared as analogues of GABA, an inhibitory neurotransmitter (Allan, Johnston, & Twitchin, 1979).
- Synthesis Techniques : Various techniques have been developed for the synthesis of analogues and derivatives of this compound, exploring its potential in different chemical and biological contexts (Huddle & Skinner, 1971).
Biological and Pharmaceutical Applications
- Cancer Detection : Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid has been identified as a potential agent for detecting cancer in humans using nuclear medicine scanning techniques (Hayes et al., 1976).
- Inhibition of Enzymatic Synthesis : Specific isomers of this compound have shown to be inhibitors of the enzymatic synthesis of S-adenosyl-L-methionine, a compound involved in various metabolic processes (Coulter et al., 1974).
Structural Studies
- Conformational Analysis : The compound's derivatives have been analyzed for their conformational properties, contributing to the understanding of peptide structure and function (Bardi et al., 1986).
- Crystal Structures : Studies have been conducted to establish the solid-state secondary structural characteristics of dipeptides derived from this compound, providing insights into molecular geometry and interactions (Abraham et al., 2011).
Neuropharmacology
- Metabotropic Glutamate Receptors : Certain analogues of 1-aminocyclopentane-1,3-dicarboxylic acid (a related compound) have shown selective activity for group II metabotropic glutamate receptors, relevant for neuropharmacological research (Bräuner‐Osborne et al., 1997).
Additional Applications
- Biochemical Properties : The biochemical properties of 1-aminocyclopentanecarboxylic acid, such as its effects on cellular respiration and amino acid metabolism, have been studied, providing insights into its physiological impacts (Berlinguet et al., 1962).
Safety and Hazards
Properties
IUPAC Name |
(1R,3R)-3-aminocyclopentane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRMNPPUVLZEIJ-TYSVMGFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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